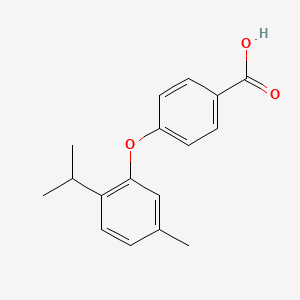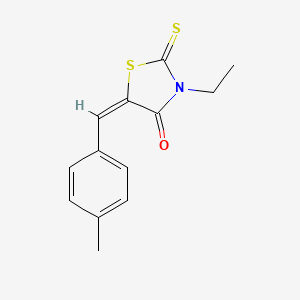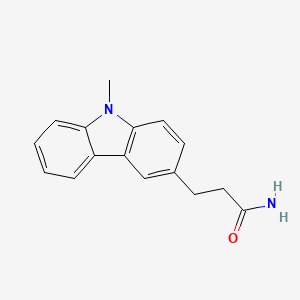
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to inflammation and cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential use in the treatment of pain and inflammation-related conditions, such as arthritis. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, and has potential for use in the treatment of pain and inflammation-related conditions and cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential limitations or side effects of its use.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related conditions. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-6-4-5-7-15(12)18-16(19)17-13-8-10-14(20-2)11-9-13/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQWOXAGXRZLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-ylmethyl)azepane](/img/structure/B3869681.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3869684.png)
![(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B3869692.png)
![ethyl 2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3869700.png)

![N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)

![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)
![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)
